molecular formula C13H10BrFOZn B14892360 4-(3-Fluoro-6-methoxyphenyl)phenylZinc bromide

4-(3-Fluoro-6-methoxyphenyl)phenylZinc bromide

Cat. No.: B14892360
M. Wt: 346.5 g/mol
InChI Key: ZRPCJWZRXVSKFX-UHFFFAOYSA-M
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Description

4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-(3-Fluoro-6-methoxyphenyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, aryl halides, and bases like potassium carbonate.

    Conditions: Reactions are typically carried out under inert atmosphere at moderate temperatures (50-100°C) to facilitate the coupling process.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to the target moleculeThe palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the organozinc compound, and finally reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent for specific synthetic applications.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);4-fluoro-1-methoxy-2-phenylbenzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZRPCJWZRXVSKFX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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